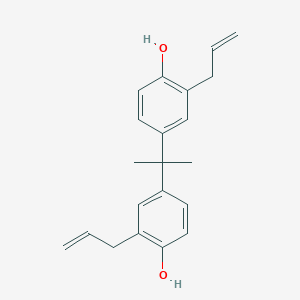

Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propenyl)-

Description

Properties

IUPAC Name |

4-[2-(4-hydroxy-3-prop-2-enylphenyl)propan-2-yl]-2-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O2/c1-5-7-15-13-17(9-11-19(15)22)21(3,4)18-10-12-20(23)16(14-18)8-6-2/h5-6,9-14,22-23H,1-2,7-8H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCGGVRGNIEDSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)O)CC=C)C2=CC(=C(C=C2)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061942 | |

| Record name | 4,4'-Isopropylidenebis(2-allylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1745-89-7 | |

| Record name | o,o′-Diallylbisphenol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1745-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis(2-(2-propen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Isopropylidenebis(2-allylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-isopropylidenebis[2-allylphenol] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2′-Diallylbisphenol A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ8ZL3YCS3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of o,o'-Diallyl Bisphenol A

This guide provides a comprehensive overview of the synthesis, purification, and characterization of o,o'-diallyl bisphenol A (DABA), a critical monomer in the development of high-performance thermosetting resins. Intended for researchers, scientists, and professionals in drug development and material science, this document delves into the causal relationships behind experimental protocols, ensuring a deep understanding of the underlying chemical principles.

Introduction: The Significance of o,o'-Diallyl Bisphenol A

o,o'-Diallyl bisphenol A is a modified bisphenol A derivative that plays a pivotal role in the formulation of advanced polymers.[1][2][3] Its bifunctional nature, possessing both reactive allyl groups and phenolic hydroxyls, allows it to act as a toughening agent, a crosslinking agent, and a reactive diluent in various resin systems, including bismaleimides, epoxies, and phenolic resins.[2][3][4] The incorporation of DABA into these polymer matrices significantly enhances their toughness, thermal stability, and processability, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.[1][3]

Synthesis of o,o'-Diallyl Bisphenol A: A Two-Step Approach

The synthesis of o,o'-diallyl bisphenol A is typically achieved through a two-step process: the O-allylation of bisphenol A to form bisphenol A diallyl ether, followed by a thermal Claisen rearrangement to yield the final C-allylated product.

Step 1: O-Allylation of Bisphenol A

The initial step involves the Williamson ether synthesis, where the phenolic hydroxyl groups of bisphenol A are converted to their corresponding allyl ethers.

Caption: O-Allylation of Bisphenol A to yield Bisphenol A Diallyl Ether.

-

Reactant Charging: In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, dissolve bisphenol A in a suitable solvent such as n-propanol.

-

Base Addition: Add a strong base, typically sodium hydroxide (NaOH), to the solution and heat under reflux. The base deprotonates the phenolic hydroxyl groups of bisphenol A, forming the more nucleophilic phenoxide ions.

-

Allyl Halide Addition: Slowly add an allyl halide, such as allyl chloride, to the reaction mixture. The allyl halide acts as the electrophile.

-

Reaction: The phenoxide ions undergo a nucleophilic substitution reaction with the allyl halide, displacing the halide and forming the ether linkage. The reaction is typically carried out for several hours to ensure complete conversion.

-

Work-up: After cooling, the precipitated salt (e.g., NaCl) is removed by filtration. The solvent is then removed under reduced pressure to yield the crude bisphenol A diallyl ether. The crude product is then washed with water to remove any remaining impurities.

-

Choice of Base: A strong base like NaOH is crucial to deprotonate the weakly acidic phenolic hydroxyl groups, thereby activating the nucleophile for the subsequent etherification.

-

Choice of Solvent: n-propanol is a common solvent as it can dissolve both bisphenol A and the sodium phenoxide intermediate, and its boiling point allows for a suitable reaction temperature.

-

Excess Allyl Halide: A slight excess of the allyl halide is often used to drive the reaction to completion and maximize the yield of the diallyl ether.

Step 2: Claisen Rearrangement of Bisphenol A Diallyl Ether

The second and most critical step is the Claisen rearrangement, a[5][5]-sigmatropic rearrangement that thermally converts the O-allylated intermediate into the C-allylated o,o'-diallyl bisphenol A.[6][7]

The Claisen rearrangement is a concerted, intramolecular process that proceeds through a cyclic transition state.[8][9] The allyl group migrates from the oxygen atom to the ortho position of the aromatic ring.

Caption: Claisen Rearrangement of Bisphenol A Diallyl Ether.

-

Heating: The purified bisphenol A diallyl ether is heated in a reaction vessel under an inert atmosphere (e.g., nitrogen) to a temperature range of 180-210°C.[6]

-

Monitoring: The progress of the rearrangement is monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) to determine the disappearance of the starting material and the formation of the product.

-

Purification: Upon completion, the crude o,o'-diallyl bisphenol A is purified.

Purification of o,o'-Diallyl Bisphenol A

The purity of o,o'-diallyl bisphenol A is critical for its performance in polymerization reactions. Several methods can be employed for its purification.

| Purification Method | Description | Advantages | Disadvantages |

| Distillation | The crude product is distilled under reduced pressure to separate it from non-volatile impurities. | Effective for removing low-boiling and high-boiling impurities. | Requires high temperatures which can lead to degradation of the product. |

| Solvent Extraction | The product is dissolved in a suitable solvent and washed with an aqueous solution to remove water-soluble impurities. | Good for removing salts and other polar impurities. | May not be effective for removing structurally similar byproducts. |

| Crystallization | The crude product is dissolved in a hot solvent and allowed to cool, causing the purified product to crystallize out. | Can yield very high purity product. | Can be time-consuming and may result in lower yields. |

A common purification strategy involves dissolving the crude product in a non-aqueous organic solvent like toluene, washing with an aqueous alkaline solution to remove any unreacted bisphenol A, followed by neutralization and extraction.[10]

Characterization of o,o'-Diallyl Bisphenol A

Thorough characterization is essential to confirm the structure and purity of the synthesized o,o'-diallyl bisphenol A.

Spectroscopic Analysis

-

¹H NMR: The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. Key expected signals include:

-

Allyl Protons: Resonances corresponding to the vinyl protons (typically in the 5-6 ppm region) and the methylene protons adjacent to the aromatic ring (around 3.3 ppm).

-

Aromatic Protons: Signals in the aromatic region (6.5-7.2 ppm), with splitting patterns indicative of the substitution on the benzene rings.

-

Isopropylidene Protons: A characteristic singlet for the two methyl groups of the isopropylidene bridge (around 1.6 ppm).

-

Hydroxyl Protons: A broad singlet for the phenolic hydroxyl protons, the chemical shift of which can vary depending on the solvent and concentration.[11][12]

-

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the different carbon atoms, including the sp² carbons of the aromatic rings and allyl groups, and the sp³ carbons of the isopropylidene bridge and the allyl methylene groups.

FTIR spectroscopy is used to identify the functional groups present in the molecule.[13][14]

| Functional Group | Characteristic Absorption Band (cm⁻¹) |

| O-H (phenolic) | Broad band around 3400-3600 |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C=C (aromatic) | 1500-1600 |

| C=C (alkene) | 1640-1680 |

| C-O (phenol) | 1200-1300 |

The appearance of a strong O-H stretching band and the presence of both aromatic and aliphatic C-H and C=C stretching vibrations are key indicators of the successful synthesis of o,o'-diallyl bisphenol A.[13][15][16]

Chromatographic Analysis

HPLC is a powerful technique for assessing the purity of o,o'-diallyl bisphenol A and for monitoring the progress of the synthesis. A reverse-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) can effectively separate the product from the starting materials and any byproducts.

GC-MS can be used to identify and quantify volatile impurities in the final product. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of o,o'-diallyl bisphenol A (308.41 g/mol ) and characteristic fragmentation patterns.[6]

Safety and Handling

o,o'-Diallyl bisphenol A is a chemical that requires careful handling to minimize risks.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2][5]

-

Ventilation: Work in a well-ventilated area or use a fume hood to avoid inhalation of vapors.[5][17]

-

Storage: Store in a cool, dry, and well-ventilated place away from heat and direct sunlight.[3]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[17]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and water.[5]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes and seek medical attention.[5][10]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[10]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[5][10]

-

Applications in Research and Development

The unique properties of o,o'-diallyl bisphenol A make it a valuable building block in the development of high-performance materials.[1][3]

-

Toughening Agent for Bismaleimide (BMI) Resins: DABA is widely used to improve the toughness and reduce the brittleness of BMI resins, which are used in high-temperature aerospace applications.[3]

-

Epoxy Resin Modifier: It can be incorporated into epoxy resin formulations to enhance their thermal stability, mechanical properties, and processability.[2]

-

Adhesives and Coatings: Its excellent adhesive properties make it suitable for use in high-strength adhesives and protective coatings.[1][2]

-

Composite Materials: DABA is used as a matrix resin in the fabrication of advanced composite materials with improved impact resistance and thermal performance.[2]

Conclusion

This guide has provided a detailed technical overview of the synthesis, purification, and characterization of o,o'-diallyl bisphenol A. By understanding the underlying chemical principles and experimental nuances, researchers and scientists can effectively produce and utilize this versatile monomer in the development of next-generation polymers and advanced materials. The protocols and characterization data presented herein serve as a valuable resource for professionals in the field, enabling them to innovate and push the boundaries of material science.

References

-

Di-o-allyl Bisphenol-A. Cymer Chemicals. Available at: [Link]

-

MSDS of Diallyl Bisphenol A. Available at: [Link]

-

Ortho-Diallyl Bisphenol A (O-DABPA). Smart Chemicals Group Co., Ltd. Available at: [Link]

-

Ortho-Diallyl Bisphenol A. Available at: [Link]

-

The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. National Institutes of Health. Available at: [Link]

-

Claisen rearrangement. Wikipedia. Available at: [Link]

-

Claisen Rearrangement. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of diallyl bisphenol A by bulk Claisen rearrangement reaction. Semantic Scholar. Available at: [Link]

-

The Claisen Rearrangement. Organic Reactions. Available at: [Link]

-

Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components. National Institutes of Health. Available at: [Link]

-

1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032133). Human Metabolome Database. Available at: [Link]

-

Fourier Transform Infrared Spectroscopy of “Bisphenol A”. ResearchGate. Available at: [Link]

-

Fourier Transform Infrared Spectroscopy of “Bisphenol A”. Semantic Scholar. Available at: [Link]

-

Molecular vibrations of bisphenol "S" revealed by FTIR spectroscopy and their correlation with bisphenol "A" disclosed by principal component analysis. PubMed. Available at: [Link]

-

FTIR (2800–4000 cm⁻¹) spectra of “Bisphenol A” along with DFT spectra.... ResearchGate. Available at: [Link]

-

¹H nuclear magnetic resonance (NMR) spectra of (a) a bisphenol-A based... ResearchGate. Available at: [Link]

-

1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. cymerchemicals.com [cymerchemicals.com]

- 3. Diallyl bisphenol A | 1745-89-7 [chemicalbook.com]

- 4. Ortho-Diallyl Bisphenol A (O-DABPA)--Smart Chemicals Group Co., Ltd. [hebeismart.com]

- 5. docs.gato.txst.edu [docs.gato.txst.edu]

- 6. Synthesis of diallyl bisphenol A by bulk Claisen rearrangement reaction | Semantic Scholar [semanticscholar.org]

- 7. organicreactions.org [organicreactions.org]

- 8. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 9. Claisen Rearrangement [organic-chemistry.org]

- 10. Diallyl bisphenol A - Safety Data Sheet [chemicalbook.com]

- 11. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Fourier Transform Infrared Spectroscopy of “Bisphenol A” | Semantic Scholar [semanticscholar.org]

- 15. Molecular vibrations of bisphenol "S" revealed by FTIR spectroscopy and their correlation with bisphenol "A" disclosed by principal component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. capotchem.cn [capotchem.cn]

Physical and chemical properties of Diallyl Bisphenol A

<_ _>

Abstract

Diallyl Bisphenol A (DABPA) is a modified thermosetting resin monomer crucial for enhancing the properties of various polymers. This guide provides a comprehensive overview of its physical and chemical characteristics, synthesis protocols, polymerization mechanisms, and diverse applications. It is intended for researchers, scientists, and professionals in drug development and material science who are interested in leveraging the unique attributes of this versatile compound.

Core Properties of Diallyl Bisphenol A

Diallyl Bisphenol A, systematically known as 4,4'-(propane-2,2-diyl)bis(2-allylphenol), is a derivative of Bisphenol A. The presence of two allyl groups on the phenol rings imparts significant reactivity, making it a valuable monomer in polymer chemistry.[1]

Physical and Chemical Data

A summary of the key physicochemical properties of Diallyl Bisphenol A is presented in the table below.

| Property | Value | References |

| CAS Number | 1745-89-7 | [2] |

| Molecular Formula | C21H24O2 | [2][3] |

| Molecular Weight | 308.414 g/mol | [2][3] |

| Appearance | Light yellow or brown viscous liquid | [4][5] |

| Boiling Point | 445.2 ± 40.0 °C at 760 mmHg | [2][4] |

| Melting Point | -52 °C | [2] |

| Density | 1.08 g/mL at 25 °C | [4] |

| Refractive Index | 1.587 (n20/D) | [4] |

| Flash Point | >110 °C (>230 °F) | [2][4] |

| Water Solubility | Insoluble (31.1mg/L at 20℃) | [1][4] |

Synthesis of Diallyl Bisphenol A

The primary industrial synthesis route for Diallyl Bisphenol A involves the Claisen rearrangement of Bisphenol A diallyl ether, which is synthesized from Bisphenol A.[6]

Experimental Protocol: Synthesis of Bisphenol A Diallyl Ether

A common laboratory-scale synthesis involves the reaction of Bisphenol A with an allyl halide in the presence of a base.[7]

-

Reaction Setup : Charge a reaction vessel with Bisphenol A and a suitable solvent (e.g., n-propanol, toluene, acetone).[6][7]

-

Base Addition : Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the mixture and heat to reflux to form the bisphenoxide salt.[6][7]

-

Allylation : Slowly add allyl chloride or allyl bromide to the reaction mixture. Maintain the reflux for several hours until the reaction is complete.[6][7]

-

Work-up : After cooling, filter the precipitated salt. The solvent is then removed by distillation. The crude product is dissolved in a solvent like methylene chloride and washed with water.[7]

-

Purification : The final product is obtained after distilling off the solvent and drying over an anhydrous salt, such as sodium sulphate.[7]

Claisen Rearrangement to Diallyl Bisphenol A

Bisphenol A diallyl ether undergoes a thermal or catalytic Claisen rearrangement to yield Diallyl Bisphenol A.[6] This intramolecular rearrangement is a key step in producing the ortho-allyl substituted product.

Caption: Synthesis of Diallyl Bisphenol A

Polymerization and Reactivity

The allyl functional groups in Diallyl Bisphenol A are highly reactive and can undergo various polymerization reactions, including hydrosilation polymerization.[8] This reactivity allows it to be used as a monomer or a crosslinking agent to produce polymers with desirable properties.[1]

DABPA is particularly effective in modifying and toughening thermosetting resins like bismaleimide (BMI), epoxy, and phenolic resins.[5][9] Its incorporation can significantly enhance the toughness and impact resistance of these materials.[9]

Caption: Role of DABPA in Polymer Modification

Applications in Advanced Materials

The unique properties of Diallyl Bisphenol A make it a valuable component in a wide range of applications, particularly in high-performance materials.

-

Electronics and Electrical Insulation : It is used in the manufacturing of copper-clad circuit boards, high-temperature impregnating varnishes, and other electrical insulation materials.[10][11]

-

Aerospace and Automotive : DABPA-modified resins are utilized in aerospace structural components due to their enhanced mechanical properties and thermal stability.[10][11]

-

Wear-Resistant Materials : It is a key ingredient in the production of diamond and heavy-duty grinding wheels, brake pads, and high-temperature bearing adhesives.[10][11]

-

Adhesives and Coatings : DABPA can improve the adhesion strength between metal surfaces and is used as a curing agent for epoxy coatings.[9]

-

Rubber Additive : The addition of 1-3% of Diallyl Bisphenol A can significantly improve the anti-aging properties of rubber.[5][11]

-

Active Diluent : It can be used as an active diluent for thermosetting resins, reducing viscosity and improving processability.[5][9]

Safety and Handling

Diallyl Bisphenol A is a chemical that requires careful handling to ensure safety.

-

Hazards : It may cause skin irritation, allergic skin reactions, and serious eye damage.[1] It can also cause respiratory irritation.

-

Personal Protective Equipment (PPE) : It is essential to wear protective gloves, clothing, and eye/face protection when handling this compound.[12][13] Work should be conducted in a well-ventilated area or under a hood.

-

Storage : Store in a cool, dry, dark, and tightly sealed container away from incompatible materials and ignition sources.[1][5][11]

-

Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations. This may involve incineration at a licensed facility.[12]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of Diallyl Bisphenol A. Relevant spectral information can be found in various chemical databases.[14][15] The structures of the monomers and resulting polymers are typically confirmed by IR and NMR spectroscopy.[16]

Conclusion

Diallyl Bisphenol A is a versatile and highly functional monomer that plays a critical role in the advancement of polymer science. Its ability to enhance the toughness, heat resistance, and processability of thermosetting resins makes it an indispensable component in a multitude of high-performance applications, from electronics to aerospace. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective and responsible utilization in research and industry.

References

- Chemsrc. (2025, August 27). Diallyl bisphenol A.

- PrepChem.com. Synthesis of diallyl ether of bisphenol A.

- Cymer Chemicals. Di-o-allyl Bisphenol-A.

- Guidechem. Diallyl bisphenol A 1745-89-7 wiki.

- LookChem. Cas 1745-89-7,Diallyl bisphenol A.

- ChemicalBook. (2025, October 22). Diallyl bisphenol A.

- ChemicalBook. Diallyl bisphenol A synthesis.

- National Center for Biotechnology Information. (n.d.). diallylbisphenol A. PubChem.

- Google Patents. (n.d.). CN108530274B - A kind of preparation method of bisphenol A bisallyl ether.

- Capot Chemical Co., Ltd. (2025, April 14). MSDS of Diallyl Bisphenol A.

- Wang, M.-L., & Lee, Z.-F. (2006). Kinetic Study of Synthesizing Bisphenol A Diallyl Ether in a Phase-Transfer Catalytic Reaction. Organic Process Research & Development, 10(1), 115-122.

- ChemicalBook. (2025, October 25). Diallyl bisphenol A - Safety Data Sheet.

- Mathias, L. J., & Lewis, C. M. (1993). Unexpectedly rapid hydrosilation polymerization of the diallyl derivative of bisphenol A and 2,6-diallylphenol. Macromolecules, 26(15), 4070-4071.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 19). The Role of Diallyl Bisphenol A in Enhancing Thermoset Resin Properties.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.

- ECHEMI. 1745-89-7, o,o′-Diallylbisphenol A Formula.

- Chongqing Chemdad Co., Ltd. Diallyl bisphenol A.

- ResearchGate. (n.d.). 13 C NMR spectra of 3c.

- ChemicalBook. Diallyl bisphenol A(1745-89-7)IR.

- ChemicalBook. Bisphenol A(80-05-7) 1H NMR spectrum.

Sources

- 1. guidechem.com [guidechem.com]

- 2. Diallyl bisphenol A | CAS#:1745-89-7 | Chemsrc [chemsrc.com]

- 3. diallylbisphenol A | C21H24O2 | CID 131716777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Diallyl bisphenol A | 1745-89-7 [chemicalbook.com]

- 6. CN108530274B - A kind of preparation method of bisphenol A bisallyl ether - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cymerchemicals.com [cymerchemicals.com]

- 10. nbinno.com [nbinno.com]

- 11. Diallyl bisphenol A Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. capotchem.cn [capotchem.cn]

- 13. chemicalbook.com [chemicalbook.com]

- 14. Diallyl bisphenol A(1745-89-7)IR [m.chemicalbook.com]

- 15. Bisphenol A(80-05-7) 1H NMR [m.chemicalbook.com]

- 16. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to Diallyl Bisphenol A: Elucidating Molecular Structure and Purity

Introduction

Diallyl Bisphenol A (DABA), with the CAS Registry Number 1745-89-7, is a pivotal monomer used to enhance the performance of thermosetting resins.[1][2][3][4][5][6] Its integration into materials such as bismaleimide and epoxy resins significantly improves their toughness, thermal stability, and mechanical properties, making them suitable for high-performance applications in the aerospace and electronics industries.[7][8] The precise molecular structure and purity of DABA are critical for ensuring the desired characteristics of the final polymer. This technical guide provides an in-depth analysis of Diallyl Bisphenol A using core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As Senior Application Scientists, our objective is to move beyond mere data presentation, offering a narrative grounded in causality and experimental logic to empower researchers in their analytical endeavors.

Molecular Structure and Spectroscopic Overview

The structural integrity of Diallyl Bisphenol A, chemically known as 4,4'-(propane-2,2-diyl)bis(2-allylphenol), is the foundation of its function.[2][4] Spectroscopic analysis provides a non-destructive method to confirm this structure, identify functional groups, and quantify purity. Each technique offers a unique window into the molecule's architecture:

-

NMR Spectroscopy maps the carbon-hydrogen framework, revealing the connectivity and chemical environment of each atom.

-

IR Spectroscopy identifies the functional groups present by measuring their characteristic vibrational frequencies.

-

Mass Spectrometry determines the molecular weight and provides insight into the molecule's fragmentation pattern, further confirming its identity.

Caption: Proposed Mass Spectrometry Fragmentation Pathway for Diallyl Bisphenol A.

Interpretation of Key Fragments

| m/z Value | Proposed Fragment | Rationale |

| 308 | [C₂₁H₂₄O₂]⁺• (Molecular Ion) | This is the parent ion, confirming the molecular weight of the compound. [9] |

| 293 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropylidene bridge. This is a highly characteristic fragmentation for bisphenol A derivatives, forming a stable benzylic carbocation. [10] |

| 267 | [M - C₃H₅]⁺ | Loss of an allyl radical (•CH₂CH=CH₂) via cleavage of the benzylic C-C bond. |

| 173 | [C₁₁H₁₃O]⁺ | Resulting from benzylic cleavage of the bond between the quaternary carbon and one of the substituted phenol rings. This fragment represents one half of the molecule (the allyl-substituted hydroxyphenyl isopropyl cation). |

Experimental Protocols for Data Acquisition

To ensure the generation of high-quality, reproducible data, standardized protocols must be followed.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of Diallyl Bisphenol A into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For quantitative analysis, add a known amount of an internal standard.

-

Dissolution: Cap the tube and vortex or invert gently until the sample is fully dissolved. Ensure the solution is clear and free of particulates.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate (typically 2-5 minutes).

-

Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to optimize homogeneity and resolution.

-

Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A typical experiment involves 8-16 scans with a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Protocol 2: FT-IR Sample Preparation and Acquisition (ATR)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the viscous liquid DABA directly onto the ATR crystal, ensuring complete coverage.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The software will automatically perform the background subtraction. Label the significant peaks corresponding to the functional groups.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Protocol 3: Mass Spectrometry Sample Preparation and Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of DABA (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to a temperature of ~280 °C.

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~300 °C and hold.

-

-

MS Method:

-

Ion Source: Use Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a range of m/z 40 to 400 to ensure capture of the molecular ion and key fragments.

-

-

Acquisition: Inject 1 µL of the prepared solution into the GC-MS system.

-

Data Analysis: Identify the chromatographic peak corresponding to DABA. Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions.

Conclusion

The spectroscopic characterization of Diallyl Bisphenol A is a clear and definitive process. ¹H NMR confirms the proton environment and ratio, ¹³C NMR maps the carbon backbone, IR spectroscopy verifies the essential hydroxyl and allyl functional groups, and Mass Spectrometry confirms the molecular weight and provides structural clues through fragmentation. Together, these techniques form a self-validating system, providing researchers and drug development professionals with the necessary tools to confirm the identity, purity, and structural integrity of this vital polymer building block.

References

-

PrepChem.com. (n.d.). Synthesis of diallyl ether of bisphenol A. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2'-Diallylbisphenol A - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). diallylbisphenol A. PubChem Compound Database. Retrieved from [Link]

-

Jinan Future chemical Co.,Ltd. (n.d.). Diallyl bisphenol A. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diallyl bisphenol A. PubChem Compound Database. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032133). Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra of 3c. Retrieved from [Link]

-

Chemsrc. (n.d.). Diallyl bisphenol A | CAS#:1745-89-7. Retrieved from [Link]

- Google Patents. (n.d.). CN108530274B - A kind of preparation method of bisphenol A bisallyl ether.

-

Cymer Chemicals. (n.d.). Di-o-allyl Bisphenol-A. Retrieved from [Link]

-

Yang, Y., et al. (2015). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 29(21), 2037–2046. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). BISPHENOL A DIALLYL ETHER. Retrieved from [Link]

-

NIST. (n.d.). Diallyl phthalate. NIST Chemistry WebBook. Retrieved from [Link]

-

Smart Chemicals Group Co., Ltd. (n.d.). Ortho-Diallyl Bisphenol A (O-DABPA). Retrieved from [Link]

-

Cymer Chemicals. (n.d.). Bisphenol-A Diallyl Ether - GP-206A. Retrieved from [Link]

-

Jaeg, J. P., et al. (2004). Quantitation of bisphenol A and bisphenol A glucuronide in biological samples by high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 801(2), 277-290. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of bisphenol A (a) and bisphenol A-TMS derivative (b) produced by EI. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Diallyl bisphenol A synthesis - chemicalbook [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. Diallyl bisphenol A | CAS#:1745-89-7 | Chemsrc [chemsrc.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. cymerchemicals.com [cymerchemicals.com]

- 8. Ortho-Diallyl Bisphenol A (O-DABPA)--Smart Chemicals Group Co., Ltd. [hebeismart.com]

- 9. diallylbisphenol A | C21H24O2 | CID 131716777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Stability and Degradation Mechanism of 4,4'-Diaminobenzophenone (DABPA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Diaminobenzophenone (DABPA), a high-purity aromatic diamine, serves as a critical building block in the synthesis of high-performance polymers, most notably polyimides, renowned for their exceptional thermal stability and mechanical strength.[1] Understanding the intrinsic thermal behavior of the DABPA monomer is paramount for controlling polymerization processes, predicting the service life of the resulting materials, and ensuring product integrity. This guide provides an in-depth analysis of the thermal stability of DABPA, elucidates its degradation pathways, and presents the standardized methodologies for its characterization. We synthesize data from established analytical techniques, mechanistic chemistry, and field-proven insights to deliver a self-validating framework for professionals in materials science and drug development.

Introduction: The Significance of DABPA

4,4'-Diaminobenzophenone, also known as Bis(4-aminophenyl)methanone, is an organic compound with the chemical formula (H₂NC₆H₄)₂CO.[2] Its molecular structure features a central carbonyl group linking two aniline moieties, which imparts a unique combination of rigidity, reactivity, and stability.

The primary industrial application of DABPA is as a monomer in the synthesis of aromatic polyimides and other high-temperature polymers.[5] These materials are indispensable in the aerospace, electronics, and automotive industries for applications demanding robust performance under extreme thermal and chemical conditions.[1][6] The thermal integrity of the final polymer is intrinsically linked to the stability of its constituent monomers; hence, a thorough characterization of DABPA's thermal properties is a critical first step in materials design and quality control.

Characterizing Thermal Stability: Core Analytical Techniques

The thermal stability of DABPA is not a single value but a profile of its behavior across a range of temperatures. We employ two primary thermoanalytical techniques to build this profile: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For DABPA, TGA identifies the onset temperature of decomposition and quantifies mass loss, providing a direct measure of its thermal stability. Key parameters derived from TGA include:

-

Tonset (Onset Decomposition Temperature): The temperature at which significant mass loss begins.

-

Td5% or Td10%: The temperatures at which 5% or 10% mass loss has occurred, respectively, often used as standard benchmarks for stability.

-

Char Yield: The percentage of residual mass at the end of the experiment, indicating the formation of a thermally stable carbonaceous residue.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7] It reveals physical and chemical transitions that do not necessarily involve mass loss. For DABPA, DSC is crucial for identifying:

-

Melting Point (Tm): The temperature at which the crystalline solid transitions to a liquid. This is a sharp endothermic peak.

-

Glass Transition Temperature (Tg): The temperature at which an amorphous solid transitions from a rigid to a more rubbery state.

-

Crystallization Temperature (Tc): The temperature at which an amorphous material may crystallize upon heating, an exothermic event.

-

Enthalpy of Fusion (ΔHf): The amount of energy required to melt the sample, calculated from the area of the melting peak.

Quantitative Thermal Properties of DABPA

The thermal behavior of DABPA is summarized in the table below. These values are critical for defining processing windows for polymerization and other high-temperature applications.

| Property | Value | Method | Significance |

| Melting Point (Tm) | 242-247 °C | DSC | Defines the transition from solid to liquid phase; crucial for melt processing. |

| Onset Decomposition (Tonset) | > 300 °C (Typical, atmosphere dependent) | TGA | Indicates the upper-temperature limit for processing before degradation begins. |

| 5% Weight Loss (Td5%) | ~350-400 °C (in N₂) | TGA | A standard metric for comparing the thermal stability of materials. |

Note: Decomposition temperatures are highly dependent on factors like heating rate, sample purity, and the surrounding atmosphere (inert vs. oxidative).

Experimental Protocols: A Self-Validating Workflow

Adherence to standardized protocols is essential for obtaining reproducible and trustworthy data. The following sections detail the methodologies for TGA and DSC analysis of DABPA.

Protocol for Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate for mass loss, nickel for Curie point temperature). Causality: Ensures accuracy and traceability of measurements.

-

Sample Preparation: Place 5-10 mg of finely ground DABPA powder into a clean, tared TGA crucible (typically platinum or alumina). Causality: A small, uniform sample ensures even heat distribution and prevents thermal gradients.

-

Atmosphere Selection: Purge the TGA furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes before the run. Maintain this flow during the experiment. Causality: An inert atmosphere prevents premature oxidative degradation, allowing for the study of the intrinsic thermal decomposition mechanism.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30-40 °C.

-

Ramp the temperature at a constant heating rate of 10 °C/min up to a final temperature of 600-800 °C. Causality: A 10 °C/min rate is standard for comparative analysis; it is slow enough to ensure thermal equilibrium but fast enough for practical run times.

-

-

Data Analysis: Plot the sample mass (%) versus temperature (°C). Determine Tonset, Td5%, and char yield from the resulting curve.

Protocol for Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard with a known melting point and enthalpy of fusion (e.g., Indium). Causality: Ensures the accuracy of transition temperatures and energy measurements.

-

Sample Preparation: Weigh 3-5 mg of DABPA powder into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference. Causality: Hermetic sealing prevents mass loss due to sublimation before melting, which would interfere with heat flow measurements.

-

Atmosphere Selection: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min. Causality: Prevents oxidative reactions during heating.

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heat: Equilibrate at 25 °C. Ramp the temperature at 10 °C/min to ~260 °C (above the expected melting point). This step erases the sample's prior thermal history.

-

Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to 25 °C.

-

Second Heat: Ramp the temperature again at 10 °C/min to 260 °C. Causality: The second heating scan provides a clear measurement of the melting point (Tm) and enthalpy of fusion without interference from residual stresses or varied crystallinity.

-

-

Data Analysis: Analyze the heat flow versus temperature plot from the second heating scan to determine the Tm (peak of the endotherm) and integrate the peak area to calculate ΔHf.

Workflow Visualization

Proposed Thermal Degradation Mechanism

The thermal degradation of DABPA in an inert atmosphere is a complex process involving multiple steps, primarily driven by radical mechanisms. While specific high-temperature studies on DABPA's degradation products are limited in publicly available literature, a plausible mechanism can be constructed based on the known chemistry of aromatic ketones and amines.

The degradation is hypothesized to initiate with the homolytic cleavage of the weakest bonds in the molecule at elevated temperatures (>350 °C).

Step 1: Initial Bond Scission The bonds most susceptible to cleavage are the C-N bond between the phenyl ring and the amino group, and the C-C bond between the phenyl ring and the carbonyl carbon.

-

Pathway A (C-C Cleavage): Homolysis of the benzoyl-phenyl bond generates a benzoyl radical and a 4-aminophenyl radical.

-

Pathway B (C-N Cleavage): Homolysis of the C-N bond is less likely due to its higher bond energy but can contribute, leading to the formation of a 4-aminobenzoyl radical and an amino radical.

Step 2: Radical Propagation and Rearrangement The highly reactive radical species generated in Step 1 can undergo a variety of subsequent reactions:

-

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other DABPA molecules or intermediates, leading to the formation of more stable molecules (e.g., aniline, benzaldehyde) and new radical species.

-

Decarbonylation: The benzoyl radical can lose carbon monoxide (CO) to form a phenyl radical. This is a common pathway for aromatic ketones.

-

Cross-linking/Polymerization: Radical species, particularly the phenyl and aminophenyl radicals, can combine to form larger, more complex, and thermally stable structures. This process is responsible for the formation of the solid char residue observed in TGA.

Step 3: Formation of Volatile Products and Char The combination of these reactions leads to two main outcomes:

-

Volatile Products: Small molecules such as carbon monoxide (CO), carbon dioxide (CO₂), aniline, benzene, and ammonia (NH₃) are formed and released as gases, accounting for the mass loss measured by TGA.

-

Char Formation: The cross-linking and condensation of aromatic fragments produce a nitrogen-containing, carbon-rich solid residue that is stable at high temperatures.

Degradation Pathway Diagram

Conclusion

4,4'-Diaminobenzophenone exhibits high thermal stability, with a melting point near 245 °C and decomposition commencing well above 300 °C in an inert atmosphere. Its stability is a direct result of its aromatic structure and the strong covalent bonds within the molecule. The degradation mechanism proceeds via a free-radical pathway involving initial C-C bond cleavage, followed by decarbonylation, hydrogen abstraction, and extensive cross-linking, ultimately yielding volatile low-molecular-weight species and a stable carbonaceous char.

A precise understanding of these thermal characteristics, obtained through rigorous TGA and DSC analysis, is not merely academic. It is a fundamental requirement for the rational design and processing of high-performance polymers, enabling researchers and engineers to harness the full potential of DABPA as a building block for materials that function in the most demanding environments.

References

- Bigham, K. J. (2019). FOCUS ON POLYIMIDES. Zeus Industrial Products, Inc.

- Sokolova, M. P., et al. (2023). The Effect of Synthesis Conditions and Chemical Structure of Thermoplastic Polyimides on Their Thermomechanical Properties and Short-Term Electrical Strength.

-

Zeus Industrial Products, Inc. (2019). FOCUS ON POLYIMIDES. Retrieved from [Link]

-

Intertek. (n.d.). Differential Scanning Calorimetry Analysis. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 4,4'-Diaminobenzophenone. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 4,4'-Diaminobenzophenone. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

- Vora, R. H., et al. (Eds.). (2003).

Sources

- 1. zeusinc.com [zeusinc.com]

- 2. 4,4′-二氨基二苯甲酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4,4'-Diaminobenzophenone | 611-98-3 [chemicalbook.com]

- 4. 4,4'-Diaminobenzophenone | C13H12N2O | CID 69149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,4'-Diaminobenzophenone | 611-98-3 | TCI AMERICA [tcichemicals.com]

- 6. The Effect of Synthesis Conditions and Chemical Structure of Thermoplastic Polyimides on Their Thermomechanical Properties and Short-Term Electrical Strength - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

A Technical Guide to 6-Methoxy-2-naphthaldehyde (CAS 3453-33-6): Properties, Synthesis, and Applications in Drug Development

Editor's Note: This guide focuses on the chemical compound 6-Methoxy-2-naphthaldehyde , which corresponds to CAS Number 3453-33-6 . The user-provided topic specified CAS Number 1745-89-7, which correctly identifies Diallyl bisphenol A, a monomer primarily used in polymer science[1][2][3]. Given the context of the request for researchers and drug development professionals, this document has been prepared on the scientifically aligned compound, 6-Methoxy-2-naphthaldehyde, a well-established intermediate in pharmaceutical synthesis[4][5].

Abstract

6-Methoxy-2-naphthaldehyde is a highly valuable aromatic aldehyde that serves as a critical building block in organic and medicinal chemistry. Its naphthalene core, substituted with strategically placed methoxy and formyl groups, offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, common synthetic routes, key applications in drug discovery—most notably as the pivotal intermediate for the non-steroidal anti-inflammatory drug (NSAID) Nabumetone—and its use in the development of advanced biochemical probes. Furthermore, this document outlines essential safety and handling protocols, provides a list of commercial suppliers, and includes an exemplary experimental workflow for its application in synthesis.

Chemical Identity and Physicochemical Properties

6-Methoxy-2-naphthaldehyde is a solid organic compound that typically appears as white to yellow or beige crystals[6][7]. The presence of the electron-donating methoxy group and the electron-withdrawing aldehyde group on the naphthalene scaffold dictates its reactivity, making it a versatile reagent for various chemical transformations. Its solubility is limited in water but good in common organic solvents such as ethanol, dichloromethane, and chloroform[5][6][8].

Table 1: Physicochemical Properties of 6-Methoxy-2-naphthaldehyde

| Property | Value | Source(s) |

| CAS Number | 3453-33-6 | [9] |

| IUPAC Name | 6-methoxynaphthalene-2-carbaldehyde | [9][] |

| Synonyms | 2-Formyl-6-methoxynaphthalene, 6-Methoxy-2-naphthalaldehyde | [8][11] |

| Molecular Formula | C₁₂H₁₀O₂ | [9] |

| Molecular Weight | 186.21 g/mol | [9] |

| Appearance | White to pale yellow or beige-yellow crystalline solid | [6][7][] |

| Melting Point | 81-85 °C | [5][6][7] |

| Boiling Point | 196 °C @ 10 mmHg | [5] |

| Solubility | Soluble in ethanol, dichloromethane, chloroform | [5][6][8] |

Synthesis Strategies and Methodologies

The synthesis of 6-methoxy-2-naphthaldehyde is well-documented, with several routes developed to optimize yield and accommodate industrial-scale production. The choice of a synthetic pathway often depends on the cost of starting materials, reaction conditions, and environmental impact.

One common and efficient approach starts from 2-methoxynaphthalene. This method involves a bromination reaction followed by reduction to generate 6-bromo-2-methoxynaphthalene. This intermediate is then formylated, for instance by reaction with N,N-dimethylformamide (DMF), to yield the final product[4][12]. This method is advantageous as it avoids the use of column chromatography for purification, which can be a bottleneck in large-scale production[4].

Another established route begins with 2-acetyl-6-methoxynaphthalene. The acetyl group is first converted to a carboxylic acid, which is then esterified. Subsequent reduction of the ester to an alcohol, followed by a selective oxidation using an agent like manganese dioxide (MnO₂), affords the target aldehyde with high overall yield[13].

Applications in Research and Drug Development

The utility of 6-methoxy-2-naphthaldehyde is primarily driven by its role as a versatile chemical intermediate.

Keystone Intermediate for Nabumetone

The most significant industrial application of 6-methoxy-2-naphthaldehyde is its role as a key intermediate in the synthesis of Nabumetone[4][5]. Nabumetone is a non-steroidal anti-inflammatory prodrug used to treat arthritis and other inflammatory conditions[4][]. The aldehyde is converted into the final active pharmaceutical ingredient, 4-(6-methoxy-2-naphthyl)butan-2-one, through multi-step synthesis. The reliability and efficiency of this conversion are critical for the pharmaceutical industry.

Development of Fluorescent Probes and Dyes

The naphthalene moiety is inherently fluorescent. Researchers have leveraged this property by using 6-methoxy-2-naphthaldehyde as a scaffold to create novel fluorescent dyes and probes[6][]. Through reactions like the Knoevenagel condensation with various active methylene compounds, scientists have developed fluorophores with aggregation-induced emission (AIE) characteristics[]. These AIE-active dyes are of considerable interest for applications in bioimaging and theranostics due to their enhanced fluorescence in aggregated states[].

Reagent in Aldehyde Dehydrogenase (ALDH) Research

6-Methoxy-2-naphthaldehyde serves as a diagnostic reagent and substrate in studies involving aldehyde dehydrogenase (ALDH) enzymes[5][]. ALDHs are a group of enzymes critical for detoxifying aldehydes, and their activity is implicated in various physiological and pathological processes, including cancer cell metabolism. The use of this compound allows for the selective assay of ALDH isozymes, aiding in tumor studies and research on drug metabolism[5].

Safety, Handling, and Storage

As with all laboratory chemicals, 6-methoxy-2-naphthaldehyde must be handled with appropriate care. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[9][14].

Table 2: GHS Hazard and Precautionary Information

| Category | Code(s) | Description | Source(s) |

| Pictogram | GHS07 | Irritant | [9][14] |

| Signal Word | Warning | [9] | |

| Hazard Statements | H315, H319, H335 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [9][14] |

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | Avoid breathing dust. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [14][15] |

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[14][15][16]. Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[5][15]. Some suppliers recommend storage under an inert atmosphere (nitrogen or argon) at 2-8°C to maintain long-term stability[5].

Sourcing and Procurement

6-Methoxy-2-naphthaldehyde is readily available from a variety of chemical suppliers catering to both research and industrial scales. Purity levels typically range from 97% to over 99%.

Table 3: Selected Commercial Suppliers

| Supplier | Notes |

| Sigma-Aldrich (Merck) | Offers various purities and quantities for research purposes. |

| Thermo Fisher Scientific | Supplies the compound under its Thermo Scientific Chemicals brand[17]. |

| TCI (Tokyo Chemical Industry) | Provides research-grade material with specified purity levels[11]. |

| BOC Sciences | Offers the compound for research, noting its use in ALDH studies[]. |

| Fluorochem | Lists various pack sizes for laboratory use[14]. |

| Simson Pharma | Manufactures and exports the compound, providing a Certificate of Analysis. |

| BLD Pharm | Supplier with distribution in Europe[18]. |

Example Experimental Protocol: Synthesis of a Fluorescent Dye via Knoevenagel Condensation

This protocol provides a representative workflow for using 6-methoxy-2-naphthaldehyde to synthesize a fluorescent derivative, as inspired by literature on the creation of AIEgens[]. The causality behind this experiment lies in the reactivity of the aldehyde group, which readily undergoes condensation with active methylene compounds in the presence of a basic catalyst.

Objective: To synthesize (E)-2-(6-methoxynaphthalen-2-ylmethylene)malononitrile, a potential AIE-active fluorophore.

Materials:

-

6-Methoxy-2-naphthaldehyde (1.0 eq)

-

Malononitrile (1.1 eq)

-

Piperidine (catalytic amount, ~0.1 eq)

-

Ethanol (solvent)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

-

Filtration apparatus (Büchner funnel)

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-methoxy-2-naphthaldehyde (e.g., 1.86 g, 10 mmol) in 30 mL of ethanol.

-

Reagent Addition: To the stirred solution, add malononitrile (e.g., 0.73 g, 11 mmol).

-

Catalyst Introduction: Add a catalytic amount of piperidine (e.g., 0.1 mL, ~1 mmol) to the mixture. The base catalyzes the condensation by deprotonating the malononitrile, making it a potent nucleophile.

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Product Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

-

Purification: Collect the solid precipitate by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold ethanol followed by cold deionized water to remove residual catalyst and unreacted starting materials.

-

Drying & Characterization: Dry the purified solid product under vacuum. Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, and FT-IR) to confirm its structure and purity.

References

-

PrepChem. (n.d.). Synthesis of 6-methoxy-2-naphthaldehyde. PrepChem.com. Retrieved from [Link]

-

ChemBK. (2024). 6-Methoxy-2-Naphtaldehyde. ChemBK.com. Retrieved from [Link]

- Google Patents. (2012). CN102476983A - Synthetic method of 6-methoxy-2-naphthaldehyde.

-

Patsnap. (n.d.). Method for synthesizing 6-methoxy-2-naphthaldehyde. Eureka. Retrieved from [Link]

-

Oriprobe. (2014). Synthesis of 6-Methoxy-2-naphthaldehyde. China/Asia On Demand (CAOD). Retrieved from [Link]

-

Chemcasts. (n.d.). 6-Methoxy-2-naphthaldehyde (CAS 3453-33-6) – Thermophysical Properties. Retrieved from [Link]

- Google Patents. (2021). CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde.

-

Chemsrc. (n.d.). Diallyl bisphenol A | CAS#:1745-89-7. Retrieved from [Link]

-

Gihi Chemicals Co., Limited. (n.d.). Diallyl Bisphenol A; CAS No.: 1745-89-7. Retrieved from [Link]

-

LookChem. (n.d.). Factory direct supply CAS 1745-89-7 with best quality. Retrieved from [Link]

-

Jinan Future chemical Co.,Ltd. (n.d.). Diallyl bisphenol A CAS:1745-89-7. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 6-Methoxy-2-naphthaldehyde (CAS 3453-33-6): A Key Intermediate for Pharmaceutical Synthesis and Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methoxy-2-naphthaldehyde. PubChem Compound Database. Retrieved from [Link]

-

Capot Chemical. (n.d.). MSDS of Diallyl Bisphenol A. Retrieved from [Link]

-

IndiaMART. (n.d.). 6-Methoxy-2-Naphthaldehyde - Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

-

Yolatech.com. (n.d.). China Diallyl bisphenol A CAS 1745-89-7 Manufacturer. Retrieved from [Link]

Sources

- 1. Diallyl bisphenol A | 1745-89-7 [chemicalbook.com]

- 2. 1745-89-7 Cas No. | 4,4'-(Propane-2,2-diyl)bis(2-allylphenol) | Apollo [store.apolloscientific.co.uk]

- 3. CAS 1745-89-7: o,o′-Diallylbisphenol A | CymitQuimica [cymitquimica.com]

- 4. Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 5. 6-Methoxy-2-naphthaldehyde CAS#: 3453-33-6 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 6-Methoxy-2-naphthaldehyde | 3453-33-6 [chemicalbook.com]

- 8. CAS 3453-33-6: 6-Methoxy-2-naphthaldehyde | CymitQuimica [cymitquimica.com]

- 9. 6-Methoxy-2-naphthaldehyde | C12H10O2 | CID 76991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 6-Methoxy-2-naphthaldehyde 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 12. CN102476983A - Synthetic method of 6-methoxy-2-naphthaldehyde - Google Patents [patents.google.com]

- 13. caod.oriprobe.com [caod.oriprobe.com]

- 14. fluorochem.co.uk [fluorochem.co.uk]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. 6-Methoxy-2-naphthaldehyde, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 18. 3453-33-6|6-Methoxy-2-naphthaldehyde|BLD Pharm [bldpharm.com]

Introduction: The Role and Relevance of Diallyl Bisphenol A in Advanced Polymers

An In-depth Technical Guide to the Reaction Kinetics of Diallyl Bisphenol A Polymerization

Diallyl Bisphenol A (DABA), a modified monomer with the chemical formula C₂₁H₂₄O₂, serves as a critical building block in the synthesis of high-performance thermosetting resins.[1][2] Its molecular structure, featuring a bisphenol A core flanked by two reactive allyl groups, makes it an exceptional agent for enhancing the toughness, processability, and thermal resistance of resins such as bismaleimides (BMI), epoxies, and phenolics.[2][3] DABA is primarily utilized as a toughening agent and a reactive diluent, which reduces the viscosity of resin systems to improve their handling characteristics.[2][3] The polymerization of the allyl groups leads to a cross-linked, three-dimensional polymer network, which is the foundation of its utility in demanding applications like aerospace structural materials, high-temperature adhesives, and electrical insulation laminates.[1][2][4] A thorough understanding of its polymerization kinetics is paramount for controlling the curing process, optimizing material properties, and ensuring the reliability of the final product.

This guide provides a detailed exploration of the reaction kinetics of DABA polymerization, grounded in fundamental principles and supported by established analytical methodologies. We will examine the underlying free-radical mechanism, discuss the kinetic models used for its characterization, and present detailed protocols for experimentally monitoring the reaction progress.

Part 1: The Polymerization Mechanism - A Free-Radical Pathway with Unique Challenges

The polymerization of Diallyl Bisphenol A proceeds primarily through a free-radical chain-growth mechanism.[5][6] This process can be conceptually divided into three fundamental stages: initiation, propagation, and termination.[1][6] However, the kinetics of allyl monomers like DABA are significantly influenced by a fourth, competing reaction: degradative chain transfer.[7]

The Core Steps: Initiation, Propagation, and Termination

-

Initiation: The process begins with the generation of free radicals from an initiator molecule (I), which is typically a peroxide or an azo compound that decomposes under thermal or photochemical activation. This radical (R•) then attacks the double bond of a DABA monomer (M), creating an initiated monomer radical (M₁•).[6][8]

-

Reaction 1 (Decomposition):I -> 2R•

-

Reaction 2 (Initiation):R• + M -> M₁•

-

-

Propagation: The newly formed monomer radical attacks another DABA monomer, progressively extending the polymer chain.[6] This step is the primary monomer-consuming reaction and essentially defines the rate of polymerization.[6]

-

Reaction 3 (Propagation):Mₙ• + M -> Mₙ₊₁•

-

-

Termination: The growth of a polymer chain ceases when two radical species react to form a stable, non-radical product. This can occur through combination (two chains joining) or disproportionation (a hydrogen atom is transferred from one chain to another).[5][8]

-

Reaction 4 (Termination):Mₙ• + Mₘ• -> Pₙ₊ₘ or Pₙ + Pₘ

-

The Complicating Factor: Degradative Chain Transfer

A defining characteristic of allyl polymerization is the prevalence of degradative chain transfer.[7] In this process, a growing polymer radical (Mₙ•) abstracts a hydrogen atom from the carbon adjacent to the double bond of another DABA monomer. This terminates the growing chain and creates a new allyl radical on the monomer.[7]

-

Reaction 5 (Degradative Transfer):Mₙ• + M -> Pₙ + M(allyl)•

The critical issue is that the resulting allyl radical is resonance-stabilized and thus significantly less reactive.[7] It is often incapable of efficiently initiating a new polymer chain, leading to a phenomenon known as "kinetic chain termination." This process is the primary reason why allylic monomers polymerize much slower and typically yield polymers with lower molecular weights compared to vinyl monomers.[7]

Detailed Protocol: Non-Isothermal DSC for Activation Energy

-

Sample Preparation: Accurately weigh 5-10 mg of the DABA resin formulation (containing initiator) into an aluminum DSC pan. Crimp-seal the pan. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative side reactions.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the reaction onset (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 5 °C/min) to a temperature well above the completion of the exothermic peak (e.g., 300 °C).

-

Cool the sample back to the starting temperature.

-

-

Repeat: Repeat steps 1-3 for several different heating rates (β), for example, 10, 15, and 20 °C/min.

-

Data Analysis (Kissinger Method):

-

For each thermogram, determine the peak temperature of the exotherm (Tp).

-

Plot ln(β / Tp²) versus 1 / Tp.

-

The plot should be linear. The activation energy (Ea) is calculated from the slope of the line: Slope = -Ea / R, where R is the ideal gas constant.

-

Other Key Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique monitors the concentration of functional groups by measuring their characteristic infrared absorption. For DABA, the kinetics can be followed by tracking the decrease in the peak area corresponding to the C=C stretching of the allyl groups (typically around 1640 cm⁻¹). [9][10]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can be used to quantify the conversion of monomer to polymer by observing the disappearance of the vinyl proton signals of the allyl group. [9][11]* Rheology: The viscosity of the resin increases significantly as the polymer network forms. Monitoring the change in viscosity or the gel point (the transition from a liquid to a solid-like state) provides valuable kinetic information. [9][10]

Part 4: Kinetic Modeling and Data Interpretation

Mathematical models are essential for extracting quantitative kinetic parameters from experimental data.

| Model | Type | Application | Key Equation | Parameters Obtained |

| n-th Order Model | Isothermal | Describes the initial stages of reaction before diffusion limitations. | dα/dt = k(T) * (1-α)ⁿ | Reaction order (n), Rate constant (k) |

| Avrami Model | Isothermal | Empirically models cure kinetics, accounting for nucleation and growth processes. [12][13] | α(t) = 1 - exp(-ktⁿ) | Avrami exponent (n), Rate constant (k) |

| Kissinger Method | Non-isothermal | Calculates activation energy from the shift in peak exotherm temperature with heating rate. | ln(β/Tp²) = ln(AR/Ea) - Ea/(RTp) | Activation Energy (Ea) |

| Ozawa-Flynn-Wall | Non-isothermal | An "isoconversional" method that calculates activation energy as a function of conversion. | ln(β) = Const - 1.052 * (Ea / RT) | Activation Energy (Ea) vs. Conversion (α) |

Causality in Model Selection: The choice of model depends on the experimental design and the specific information required. For quality control or process simulation under dynamic heating conditions, the Kissinger method provides a rapid and reliable value for the overall activation energy. [14]For a more fundamental understanding of how the reaction mechanism might change with conversion (e.g., due to diffusion control), an isoconversional method like Ozawa-Flynn-Wall is superior as it does not assume a single reaction mechanism.

Conclusion

The reaction kinetics of Diallyl Bisphenol A polymerization are governed by the principles of free-radical chain growth, but with the significant complication of degradative chain transfer. This unique characteristic necessitates careful experimental design and data analysis to accurately model the curing behavior. Techniques such as DSC, FTIR, and rheology provide the necessary data to quantify the reaction rate, conversion, and activation energy. By applying appropriate kinetic models, researchers and engineers can develop robust curing protocols, predict material performance, and optimize the use of DABA-modified resins in advanced technological applications.

References

- Diallyl bisphenol A 1745-89-7 wiki - Guidechem.

- Kinetics and mechanisms of polycondensation reactions between aryl halides and bisphenol A. Polymer Chemistry.

- Evaluating Polymerization Kinetics Using Microrheology.

- Unexpectedly rapid hydrosilation polymerization of the diallyl derivative of bisphenol A and 2,6-diallylphenol.

- The polymerization behavior and thermal properties of benzoxazine based on o-allylphenol and 4,4'-diaminodiphenyl methane.

- Evaluating polymerization kinetics using microrheology. arXiv.

- Di-o-allyl Bisphenol-A - Cymer Chemicals.

- The effect of polymerization conditions on the amounts of unreacted monomer and bisphenol A in dental composite resins. PubMed.

- Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR

- Chapter 1 Free-Radical Polymeriz

- Diallyl bisphenol A synthesis - ChemicalBook.

- Diallyl bisphenol A - Chongqing Chemdad Co., Ltd.

- (PDF)

- Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine. E3S Web of Conferences.

- Free Radical Polymeriz

- Kinetics of Free Radical Polymerization: Rate Laws and Steady St

- The effect of polymerization conditions on the amounts of unreacted monomer and bisphenol A in dental composite resins - ResearchG

- Kinetics of the thermal degradation of anhydrous bisphenol‐A polycarbonate/alkali metal arylcarboxylate systems in the melt - ResearchG

- Study on the Factors Influencing the Polymerization Rate of Phenolic Resin for Casting.

- Modeling and experimental verification of the kinetics of reacting polymer systems. Semantic Scholar.

- Non-Isothermal Crystallization Kinetics of Polyether-Ether-Ketone Nanocomposites and Analysis of the Mechanical and Electrical Conductivity Performance. MDPI.

- Synthesis, curing kinetics and thermal properties of bisphenol-AP-based benzoxazine. Semantic Scholar.

- Isothermal and Nonisothermal Crystallization Kinetics of Poly(ε-caprolactone) Blended with a Novel Ionic Liquid, 1-Ethyl-3-propylimidazolium Bis(trifluoromethanesulfonyl)imide. MDPI.

- Non-Isothermal Crystallization Kinetics of Poly (ɛ-Caprolactone) (PCL)

- Isothermal Crystallization Kinetics and Their Effect on the Molding Process and Mechanical Properties of PAEK and PEEK. MDPI.

- Non-Isothermal Crystallization Kinetics of Poly(Ethylene Glycol). Semantic Scholar.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Diallyl bisphenol A Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. cymerchemicals.com [cymerchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. ethz.ch [ethz.ch]

- 6. uvebtech.com [uvebtech.com]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR at a Low Magnetic Field - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Diallyl Bisphenol A as a High-Performance Toughening Agent for Epoxy Resins

Foreword

Epoxy resins are a cornerstone of advanced materials science, prized for their exceptional adhesion, chemical resistance, and mechanical strength.[1][2] However, their inherent brittleness upon curing often limits their application in scenarios demanding high impact resistance and fracture toughness.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2,2'-diallyl-4,4'-isopropylidenediphenol, commonly known as Diallyl Bisphenol A (DABPA), as a formidable toughening agent for epoxy resin systems. Through a detailed exploration of the underlying mechanisms, step-by-step protocols, and data-driven insights, we aim to equip the scientific community with the knowledge to harness the full potential of DABPA in creating next-generation, high-toughness epoxy-based materials.

The Challenge of Brittleness in Epoxy Networks